5-Methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
Scientific Research Applications
RWJ 21757 has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other biologically active compounds.
Medicine: Investigated for its potential as an antiviral and antitumor agent.
Industry: Utilized as an adjuvant in vaccine formulations to boost the immune response.
Future Directions
The future directions for the study of 5-Methyl-1H-pyrrolo[2,3-b]pyridine and its derivatives could involve further exploration of their biological activities and mechanisms of action . Additionally, the development of robust synthetic routes enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Mechanism of Action
Target of Action
The primary target of 5-Methyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This compound has potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The inhibition of FGFRs by this compound affects the FGFR signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs results in the deactivation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial adme properties, which could impact its bioavailability .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: RWJ 21757 is synthesized through a series of chemical reactions involving guanosine derivatives. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and water, with the final product being purified to achieve a purity of over 98% .
Industrial Production Methods: Industrial production of RWJ 21757 involves large-scale synthesis using similar chemical routes as in laboratory settings. The process is optimized for higher yields and purity, with stringent quality control measures to ensure consistency. The compound is typically stored at -20°C to maintain its stability over long periods .
Chemical Reactions Analysis
Types of Reactions: RWJ 21757 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group back to hydroxyl groups.
Substitution: The allyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of guanosine with modified functional groups, which can exhibit different biological activities .
Comparison with Similar Compounds
RWJ 21757 is unique in its selective activation of TLR7, which distinguishes it from other TLR agonists. Similar compounds include:
Phenamil: Another TLR7 agonist with immunomodulatory properties.
Benzanthrone: Known for its anti-inflammatory activities.
TG-101348: A TLR7 agonist with potential therapeutic applications in cancer.
Metyrapone: Used in research for its effects on immune responses.
WT-161: A compound with similar immunobiological activities.
RWJ 21757 stands out due to its high specificity for TLR7 and its potent immunostimulatory effects, making it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
5-methyl-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-4-7-2-3-9-8(7)10-5-6/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCJHFFRHKGOCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC=C2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609018 | |
Record name | 5-Methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824-52-2 | |
Record name | 5-Methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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